molecular formula C15H21NO B4263843 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide

2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide

Cat. No. B4263843
M. Wt: 231.33 g/mol
InChI Key: ODKGPKDUWUIWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide, also known as MPCC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MPCC is a cyclopropane derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide is not fully understood, but it is believed to act on various signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide has been found to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in these cells. It has also been shown to protect neurons from oxidative stress and inflammation, which are thought to contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide has been found to regulate glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of metabolic disorders such as diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide is its relative ease of synthesis, which allows for large-scale production and testing. Additionally, its diverse range of biochemical and physiological effects make it a promising candidate for further research and development. However, one limitation of 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide is its potential toxicity, which must be carefully evaluated in preclinical studies before it can be considered for clinical use.

Future Directions

There are numerous avenues for future research on 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide, including its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and metabolic disorders. Further studies are needed to elucidate the exact mechanism of action of 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide, and to determine its safety and efficacy in preclinical and clinical trials. Additionally, the development of new synthetic methods for the production of 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide may lead to the discovery of novel derivatives with improved properties and applications.

Scientific Research Applications

2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide has been the subject of numerous scientific studies, with researchers exploring its potential applications in a variety of fields. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide has been found to exhibit anti-tumor activity in vitro, and has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

properties

IUPAC Name

2-methyl-N-(4-phenylbutan-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-11-10-14(11)15(17)16-12(2)8-9-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKGPKDUWUIWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(4-phenylbutan-2-yl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide
Reactant of Route 6
2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.